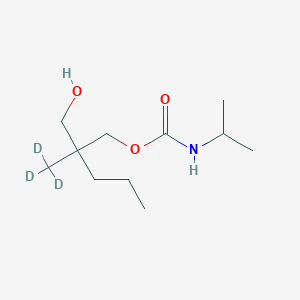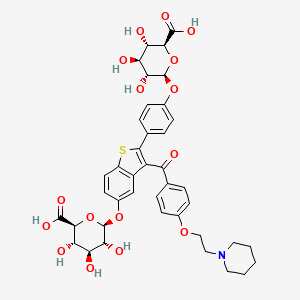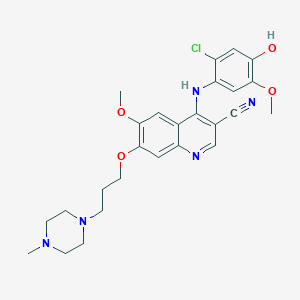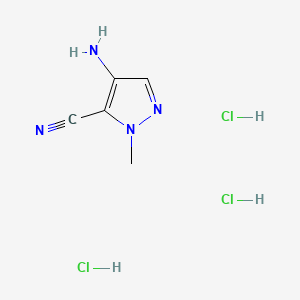
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a hydroxypropylamino group attached to a phenylpropanone backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
The synthesis of 2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenylpropanone backbone: This can be achieved through a Friedel-Crafts acylation reaction where benzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the hydroxypropylamino group: This step involves the reaction of the phenylpropanone with 3-aminopropanol under controlled conditions to introduce the hydroxypropylamino group.
Formation of the hydrochloride salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems.
化学反応の分析
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylpropanone backbone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxypropylamino group can form hydrogen bonds with biological molecules, influencing their activity. The phenylpropanone backbone can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride can be compared with similar compounds like:
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one: The non-hydrochloride form, which may have different solubility and stability properties.
3-Hydroxypropylamino derivatives: Compounds with similar hydroxypropylamino groups but different backbones, which may exhibit different biological activities.
Phenylpropanone derivatives: Compounds with similar phenylpropanone backbones but different substituents, which may have different chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC名 |
2-(3-hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-10(13-8-5-9-14)12(15)11-6-3-2-4-7-11;/h2-4,6-7,10,13-14H,5,8-9H2,1H3;1H |
InChIキー |
OQLOCSPAHVCUGO-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=CC=C1)NCCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B13854248.png)
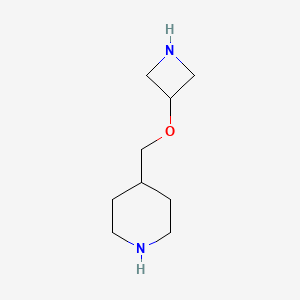
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
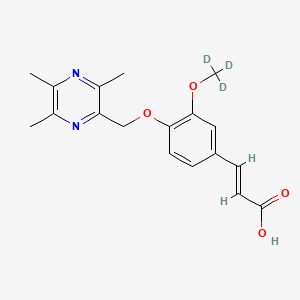

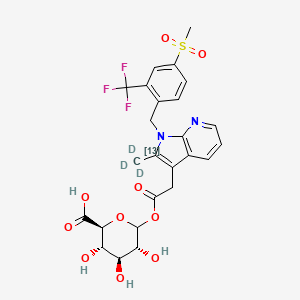
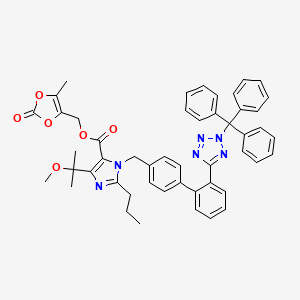
![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)


